molecular formula C12H18O4 B12549288 1-(3,3-Dimethoxypropoxy)-3-methoxybenzene CAS No. 144852-08-4

1-(3,3-Dimethoxypropoxy)-3-methoxybenzene

Cat. No.: B12549288
CAS No.: 144852-08-4
M. Wt: 226.27 g/mol
InChI Key: MVJRWJAZRYTKOT-UHFFFAOYSA-N
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Description

1-(3,3-Dimethoxypropoxy)-3-methoxybenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a 3-methoxy group and a 3,3-dimethoxypropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3-Dimethoxypropoxy)-3-methoxybenzene typically involves the reaction of 3-methoxyphenol with 3,3-dimethoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,3-Dimethoxypropoxy)-3-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled conditions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(3,3-Dimethoxypropoxy)-3-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3,3-Dimethoxypropoxy)-3-methoxybenzene exerts its effects depends on the specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved can vary, but typically include interactions with enzymes or receptors in biological systems.

Comparison with Similar Compounds

  • 1-(3,3-Dimethoxypropoxy)-4-methoxybenzene
  • 1-(3,3-Dimethoxypropoxy)-2-methoxybenzene
  • 1-(3,3-Dimethoxypropoxy)-3-ethoxybenzene

Uniqueness: 1-(3,3-Dimethoxypropoxy)-3-methoxybenzene is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interactions in various chemical and biological contexts. The presence of both methoxy and dimethoxypropoxy groups provides a distinct set of properties that can be leveraged in different applications.

Properties

CAS No.

144852-08-4

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

1-(3,3-dimethoxypropoxy)-3-methoxybenzene

InChI

InChI=1S/C12H18O4/c1-13-10-5-4-6-11(9-10)16-8-7-12(14-2)15-3/h4-6,9,12H,7-8H2,1-3H3

InChI Key

MVJRWJAZRYTKOT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCCC(OC)OC

Origin of Product

United States

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